4-Chloro-5-((ethylthio)methyl)isoxazol-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((ethylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-methyl-1,2-oxazol-3(2H)-one with ethylthiol in the presence of a base. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((ethylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Chloro-5-((ethylthio)methyl)isoxazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((ethylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chloro-5-((ethylthio)methyl)isoxazol-3(2H)-one include:
- 4-Chloro-5-methoxy-2-methylsulfanyl-pyrimidine
- 5-Chloro-2-methyl-2H-isothiazol-3-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
88918-28-9 |
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Molecular Formula |
C6H8ClNO2S |
Molecular Weight |
193.65 g/mol |
IUPAC Name |
4-chloro-5-(ethylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8ClNO2S/c1-2-11-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9) |
InChI Key |
XXTZHPMBVXJVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=C(C(=O)NO1)Cl |
Origin of Product |
United States |
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